molecular formula C18H25N3O3S B5638882 (3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine

Cat. No. B5638882
M. Wt: 363.5 g/mol
InChI Key: UOMBCOXVFWNMJF-HOTGVXAUSA-N
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Description

The compound of interest belongs to a class of molecules that incorporate features such as a pyrrolidin-3-amine backbone, a sulfonyl functional group, and an oxazolyl phenyl moiety. These features are indicative of the compound's potential for significant biological activity, given the common presence of these motifs in pharmacologically active compounds. However, as per the constraints, discussion on applications, drug usage, or side effects will be excluded.

Synthesis Analysis

The synthesis of complex molecules like "(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine" often involves multiple steps, starting from simpler precursors. A relevant example includes the double reduction of cyclic sulfonamides to furnish amino products, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007). This methodology could be adapted for the synthesis of compounds with complex structures, including our compound of interest, by employing specific precursors and conditions tailored to introduce the pyrrolidin-3-amine and oxazolyl phenyl groups.

Molecular Structure Analysis

For molecules with intricate structures, such as our compound, understanding the molecular conformation, stereochemistry, and electronic distribution is crucial. A combination of experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (DFT) studies provides comprehensive insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound (Gültekin et al., 2020).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals can be inferred from studies on similar structures. For instance, the rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles leading to polysubstituted 3-aminopyrrole derivatives highlights the potential reactivity pathways (Lei et al., 2015). Such reactions are crucial for introducing or modifying functional groups in the compound’s structure.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are essential for handling and application. While specific data on our compound might not be readily available, closely related compounds can offer insights. For example, water-soluble aminoxyls demonstrate solubility properties that could be relevant for similar sulfonamide derivatives (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are pivotal for understanding the compound's behavior in biological systems or chemical reactions. Studies on sulfonamide-derived compounds and their metal complexes provide valuable information on bonding nature, structural geometry, and potential reactivity patterns that could apply to our compound of interest (Chohan & Shad, 2011).

properties

IUPAC Name

(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-4-5-15-10-21(11-16(15)19)25(22,23)18-8-14(7-6-12(18)2)17-9-20-13(3)24-17/h6-9,15-16H,4-5,10-11,19H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMBCOXVFWNMJF-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine

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